molecular formula C8H19NO2Si B15070502 Methyl ethyl((trimethylsilyl)methyl)carbamate

Methyl ethyl((trimethylsilyl)methyl)carbamate

Cat. No.: B15070502
M. Wt: 189.33 g/mol
InChI Key: TWOSZVKDNABEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ethyl((trimethylsilyl)methyl)carbamate is a structurally specialized carbamate derivative characterized by the presence of a trimethylsilyl (TMS) group attached to a methyl-ethyl carbamate backbone. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding and metabolic stability.

Properties

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

IUPAC Name

methyl N-ethyl-N-(trimethylsilylmethyl)carbamate

InChI

InChI=1S/C8H19NO2Si/c1-6-9(8(10)11-2)7-12(3,4)5/h6-7H2,1-5H3

InChI Key

TWOSZVKDNABEDB-UHFFFAOYSA-N

Canonical SMILES

CCN(C[Si](C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Carbamate Formation via Chloroformate-Amine Coupling

A widely adopted method involves reacting silyl-functionalized amines with chloroformates. For example, the reaction of ((trimethylsilyl)methyl)methyl ethyl amine with methyl chloroformate in tetrahydrofuran (THF) at ambient temperature yields the target carbamate.

Mechanistic Overview :

  • Amine Preparation : Synthesis of ((trimethylsilyl)methyl)methyl ethyl amine proceeds via alkylation of methyl ethyl amine with (trimethylsilyl)methyl chloride. Deprotonation of the amine with a base (e.g., triethylamine) facilitates nucleophilic substitution, installing the silyl group on the nitrogen.
  • Chloroformate Reaction : The amine reacts with methyl chloroformate (ClCOOCH₃) in THF, forming the carbamate via nucleophilic acyl substitution. The reaction typically completes within 12–24 hours at 25°C.

Representative Procedure :

  • Reactants : ((Trimethylsilyl)methyl)methyl ethyl amine (4.19 mmol), methyl chloroformate (4.19 mmol), THF (10 mL).
  • Workup : Extraction with dichloromethane/brine, drying over MgSO₄, and column chromatography (ethyl acetate/hexane, 3:97) yield the product in ~90% purity.

Isocyanate-Alcohol Condensation

Alternative routes employ silyl alcohols and isocyanates. For instance, (trimethylsilyl)methyl ethanol reacts with methyl ethyl isocyanate to form the carbamate.

Key Steps :

  • Nucleophilic Addition : The alcohol’s hydroxyl group attacks the isocyanate’s electrophilic carbon, forming a urethane intermediate.
  • Rearrangement : Base-catalyzed elimination yields the carbamate.

Optimized Conditions :

  • Solvent : THF or dichloromethane.
  • Temperature : 0°C to room temperature.
  • Catalyst : Triethylamine (1 equiv).

Yield : 78–82% after silica gel chromatography.

Critical Reaction Parameters

Solvent Selection

  • THF : Enhances nucleophilicity of amines and alcohols, facilitating faster reaction kinetics.
  • Dichloromethane : Preferred for acid-sensitive intermediates due to inertness.

Temperature Control

  • Room Temperature : Standard for chloroformate-amine reactions to avoid side product formation.
  • Reflux Conditions : Required for sluggish isocyanate-alcohol reactions (e.g., 40–60°C).

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (0–20% ethyl acetate) effectively isolates the product.
  • Distillation : Reduces residual solvents post-extraction, particularly for volatile byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include:
    • Trimethylsilyl protons: δ 0.07–0.09 ppm (singlet, 9H).
    • Carbamate methyl/ethyl groups: δ 3.78 ppm (OCH₃), δ 1.03–1.16 ppm (CH₂CH₃).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 153.07–157.42 ppm.
    • Silyl methyl carbons: δ -1.44 to -3.92 ppm.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) : [M + Na]⁺ peak at m/z 305.0926 (calc. 305.0928).
  • High-Resolution MS : Confirms molecular formula (C₈H₁₉NO₂Si).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Purification Complexity
Chloroformate-Amine 85–90% 12–24 h Moderate (chromatography)
Isocyanate-Alcohol 78–82% 24–48 h High (multiple extractions)

Advantages of Chloroformate Route :

  • Higher yields due to superior electrophilicity of chloroformates.
  • Minimal byproducts (e.g., HCl gas).

Industrial-Scale Considerations

Catalytic Hydrogenation

Patent US20050288343A1 highlights catalytic hydrogenation (Pd/C or Pt/C) for amine intermediates, ensuring scalability.

Optimized Parameters :

  • Pressure : 1–3 bar H₂.
  • Temperature : 25–40°C.

Crystallization Protocols

  • Acidification : Phosphoric acid (pH < 3.5) induces crystallization, minimizing ethyl ester impurities.
  • Seed Crystals : Augment reproducibility during large-scale batches.

Chemical Reactions Analysis

Types of Reactions

Methyl ethyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the initial synthesis.

    Triethylamine: Acts as a base in the synthesis.

    Acids and Bases: Used for hydrolysis reactions.

Major Products Formed

    Amines: Formed through hydrolysis.

    Substituted Carbamates: Formed through substitution reactions.

Scientific Research Applications

Methyl ethyl((trimethylsilyl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ethyl((trimethylsilyl)methyl)carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets or participate in further chemical reactions .

Comparison with Similar Compounds

Key Observations :

  • Hybrid ethyl-methyl substitution may balance steric effects and electronic properties, as seen in carbamates with mixed alkyl groups ().

Carcinogenicity and Mutagenicity

  • Ethyl carbamate: Classified as a multispecies carcinogen, inducing lung, liver, and skin tumors in rodents. It requires metabolic activation (e.g., cytochrome P450) to form genotoxic intermediates ().
  • Vinyl carbamate : 10–50× more potent than EC in initiating tumors and mutagenicity in Salmonella strains (TA1535, TA100) due to direct electrophilic reactivity ().
  • Methyl carbamate: Non-carcinogenic and non-genotoxic, as its methyl group cannot form reactive epoxides ().
  • TMS-containing carbamates: No direct carcinogenicity data, but the TMS group may reduce metabolic activation risks by stabilizing the molecule ().

Immunotoxicity

  • Ethyl carbamate: Causes severe myelotoxicity and suppresses natural killer cell activity at carcinogenic doses ().
  • Methyl carbamate: No significant immune system effects observed ().

Enzymatic Interactions

  • In studies on constitutive androstane receptor (CAR) inverse agonists, methyl carbamate analogs showed slightly higher activity than ethyl carbamates but lower metabolic stability ().

Metabolic and Environmental Fate

  • Ethyl carbamate: Metabolized via cytochrome P450 to vinyl carbamate epoxide, a DNA-binding carcinogen ().
  • Methyl carbamate: Rapidly hydrolyzed to non-toxic methanol and carbamic acid ().
  • TMS-containing carbamates : Likely resistant to hydrolysis due to silicon’s electron-withdrawing effects, though environmental degradation data are lacking ().

Q & A

Q. What are the validated synthetic routes for Methyl ethyl((trimethylsilyl)methyl)carbamate, and how do reaction conditions influence yield?

Methyl ethylcarbamate derivatives are typically synthesized via carbamate-forming reactions between amines and chloroformates or through urea alcoholysis. For example, tert-butyl carbamates are synthesized using Boc-protected intermediates under anhydrous conditions with triethylamine as a base . Adapting this, the trimethylsilyl group can be introduced via silylation reagents (e.g., trimethylsilyl chloride) in dichloromethane at 0–5°C. Yield optimization requires strict control of moisture, as silyl groups are hydrolytically labile. Reaction progress can be monitored by TLC (silica gel, hexane:ethyl acetate) or LC-MS .

Q. Which analytical methods are most effective for quantifying this compound in complex matrices?

Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is widely used for carbamate analysis. Pre-concentration via solid-phase extraction (C18-SPE) improves sensitivity, as demonstrated for ethyl carbamate in wines (detection limit: 0.12 mg/L) . For silylated derivatives, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility. HPLC with fluorescence detection (ex/em: 235/315 nm) is also viable, particularly for polar metabolites .

Q. How does the trimethylsilyl group affect the compound’s stability under varying pH and temperature conditions?

Trimethylsilyl groups confer hydrophobicity but are prone to hydrolysis under acidic or alkaline conditions. Stability studies should include:

  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC-UV.
  • Thermal stability : Analyze by thermogravimetry (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
    Silyl ethers typically degrade above 150°C, but carbamate backbones may stabilize the structure .

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of carbamate derivatives be reconciled in risk assessment?

Methyl carbamate exhibits species-specific carcinogenicity (positive in rats, negative in mice) due to metabolic differences in cytochrome P450-mediated activation . For this compound, conduct:

  • In vitro mutagenicity assays : Ames test (TA98 and TA100 strains) with/without metabolic activation (S9 fraction).
  • In vivo studies : Compare urinary metabolites in rodents using LC-MS/MS to identify bioactivation pathways .

Q. What computational models predict the reactivity of the trimethylsilyl-methyl carbamate moiety in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Partial charges on the carbonyl carbon and silyl group.
  • Transition states : For hydrolysis or nucleophilic substitution reactions.
    Molecular dynamics simulations in explicit solvent (water, ethanol) further predict degradation kinetics .

Q. What mechanistic insights explain the compound’s interaction with enzymatic targets (e.g., acetylcholinesterase)?

Carbamates inhibit acetylcholinesterase via carbamylation of the active-site serine. To study this:

  • Kinetic assays : Measure IC50 values using Ellman’s method (absorbance at 412 nm).
  • X-ray crystallography : Resolve enzyme-inhibitor complexes to identify binding modes.
    The trimethylsilyl group may sterically hinder binding, requiring comparative studies with non-silylated analogs .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways of this compound in biological systems?

Synthesize ¹³C-labeled carbamate via reaction of isotopically enriched methylamine with chloroformate. In vivo studies in rats can:

  • Identify metabolites : Using ¹H-¹³C HSQC NMR or high-resolution mass spectrometry.
  • Quantify excretion : Measure isotopic enrichment in urine and feces .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Respiratory : Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) for aerosol-prone procedures .
  • Skin : Nitrile gloves (≥0.11 mm thickness) and lab coats. Barrier creams are recommended for prolonged exposure .
  • Eye : Chemical goggles and face shields during synthesis .

Q. How should waste containing this compound be decontaminated?

  • Hydrolysis : Treat with 1M NaOH at 60°C for 24 hours to cleave the carbamate bond.
  • Solid waste : Incinerate in a licensed facility with afterburners and scrubbers to prevent silyl group emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.